molecular formula C12H10N2O2S B5610191 2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide CAS No. 93352-51-3

2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

Cat. No.: B5610191
CAS No.: 93352-51-3
M. Wt: 246.29 g/mol
InChI Key: OLDVIXVCAVKNTM-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and thiophene-2-carbaldehyde. This reaction is often carried out under reflux conditions in the presence of ethanol as a solvent . The reaction can be represented as follows:

2-hydroxybenzohydrazide+thiophene-2-carbaldehyde2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide\text{2-hydroxybenzohydrazide} + \text{thiophene-2-carbaldehyde} \rightarrow \text{2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide} 2-hydroxybenzohydrazide+thiophene-2-carbaldehyde→2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. It can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and interact with cellular components contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is unique due to its thiophene moiety, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it particularly effective as a corrosion inhibitor and in medicinal applications .

Properties

CAS No.

93352-51-3

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H10N2O2S/c15-11-6-2-1-5-10(11)12(16)14-13-8-9-4-3-7-17-9/h1-8,15H,(H,14,16)/b13-8-

InChI Key

OLDVIXVCAVKNTM-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=CS2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.